

Pyridazine Compounds in Medicinal Chemistry: A Technical Review of a Privileged Scaffold

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Compound of Interest

Compound Name: 5-Ethylpyridazin-3-amine

Cat. No.: B15072842

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Abstract: The pyridazine ring, a six-membered diazine heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and modulate lipophilicity, make it a versatile scaffold for designing novel therapeutic agents.[3][4] This technical guide provides a comprehensive review of the contemporary applications of pyridazine derivatives across various therapeutic areas. It details their structure-activity relationships (SAR), mechanisms of action, and relevant experimental data. The guide is intended for researchers, scientists, and professionals in drug discovery and development, offering in-depth insights into the synthesis, biological evaluation, and therapeutic potential of this important heterocyclic motif.

Anticancer Activity

Pyridazine-containing molecules have been extensively investigated for their potent anticancer properties, targeting a wide array of biological processes involved in tumor growth and progression.[1] Many derivatives function as inhibitors of key enzymes, such as protein kinases, which are crucial for cancer cell signaling.[5]

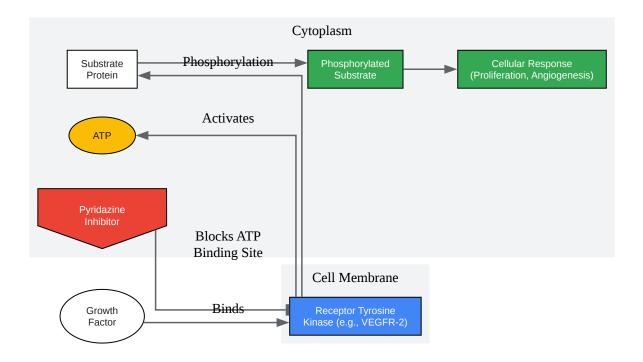
Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases, which are frequently dysregulated in cancer. Pyridazine scaffolds have been successfully incorporated into potent kinase inhibitors targeting pathways like Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Tropomyosin Receptor Kinase (TRK).[1][3] These inhibitors typically



occupy the ATP-binding pocket of the kinase, preventing downstream signaling required for cell proliferation and angiogenesis.

A simplified representation of a kinase inhibition pathway is shown below.



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Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition by a pyridazine compound.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative pyridazine derivatives against various cancer-related targets.



Compound ID	Target	Cell Line	Activity (IC50)	Reference Class
PZ-1	VEGFR-2	HUVEC	0.05 μΜ	Kinase Inhibitors[5]
PZ-2	c-Met	HT-29	0.12 μΜ	Kinase Inhibitors[3]
PZ-3	GLS1	A549	25 nM	Metabolism Inhibitors[1]
PZ-4	BRD4	MCF-7	80 nM	Epigenetic Modulators[1]
PZ-5	dCTPase	HeLa	1.5 μΜ	Nucleotide Metabolism[2]

Experimental Protocol: General Synthesis of 6phenylpyridazin-3(2H)-one Derivatives

A common synthetic route to pyridazinone scaffolds involves the cyclocondensation of a β -ketoacid with a hydrazine derivative.

- Step 1: Synthesis of β-aroylpropionic acid. A mixture of succinic anhydride (1.0 eq) and an appropriate aromatic compound (e.g., benzene) (1.5 eq) is stirred in a suitable solvent (e.g., nitrobenzene) at 0°C. Anhydrous aluminum chloride (2.2 eq) is added portion-wise, and the mixture is stirred for 24 hours at room temperature. The reaction mixture is then poured into a mixture of ice and concentrated HCl. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the β-aroylpropionic acid.
- Step 2: Cyclocondensation. The β-aroylpropionic acid (1.0 eq) is refluxed with hydrazine hydrate (1.2 eq) in ethanol for 6-8 hours.
- Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is
 filtered, washed with cold ethanol, and dried. The crude product is purified by
 recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to afford the desired 6-



arylpyridazin-3(2H)-one derivative. Further functionalization can be achieved at the N2 or C4/C5 positions.[6]

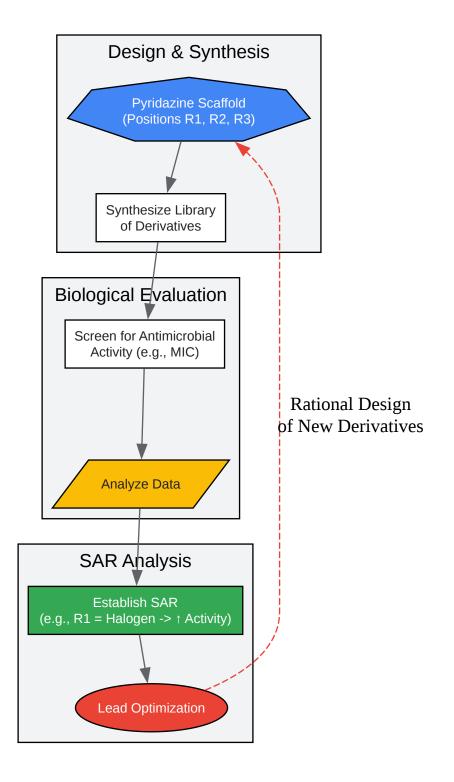
Antimicrobial Activity

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyridazine compounds is highly dependent on the nature and position of substituents on the core ring. A generalized SAR workflow helps in guiding the rational design of more effective agents.





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Caption: Logical workflow for the Structure-Activity Relationship (SAR) analysis of pyridazine compounds.



Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for exemplary pyridazine compounds against various microbial strains.

Compound ID	Bacterial Strain	MIC (μg/mL)	Fungal Strain	MIC (μg/mL)	Reference Class
PZA-1	Staphylococc us aureus	16	Candida albicans	>64	Antibacterial[
PZA-2	Escherichia coli	3.7	Aspergillus niger	32	Broad Spectrum[9]
PZA-3	Pseudomona s aeruginosa	8.0	Trichophyton rubrum	16	Broad Spectrum[7]
PZA-4	Bacillus subtilis	7.8	Candida laurentii	15.6	Broad Spectrum[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

- Preparation: A twofold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
- Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
- Controls: Positive (microbe, no compound) and negative (broth, no microbe) growth controls
 are included on each plate. A standard reference antibiotic (e.g., chloramphenicol,
 fluconazole) is also tested.



- Incubation: Plates are incubated at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
- Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

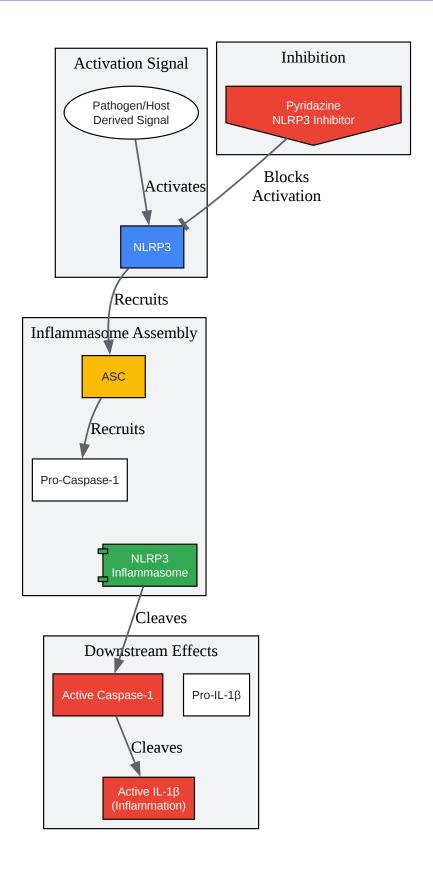
Anti-inflammatory and Neuroprotective Activity

Pyridazine and pyridazinone derivatives exhibit significant anti-inflammatory and neuroprotective properties.[11][12] Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while neuroprotective potential is being explored through mechanisms like the inhibition of the NLRP3 inflammasome.[13][14][15]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of this pathway is implicated in various neurodegenerative diseases.[13] Certain pyridazine compounds have been developed as potent NLRP3 inhibitors.[14]





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Caption: Inhibition of the NLRP3 inflammasome activation pathway by a pyridazine compound.



Quantitative Data: Anti-inflammatory & Neuroprotective

Activity

Compound ID	Target	Assay	Activity (IC50)	Therapeutic Area	Reference Class
PZI-1	COX-2	In vitro enzyme assay	0.15 μΜ	Anti- inflammatory	COX-2 Inhibitors[11]
PZI-2	5-LOX	In vitro enzyme assay	1.2 μΜ	Anti- inflammatory	5-LOX Inhibitors[16]
PZN-1	NLRP3	LPS-induced IL-1β release	30 nM	Neuroprotecti on	NLRP3 Inhibitors[13] [14]
PZN-2	AChE	Ellman's method	0.5 μΜ	Neuroprotecti on	AChE Inhibitors[12]

Conclusion and Future Outlook

The pyridazine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[10] The ease of synthetic modification allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug design.[3] Future research will likely focus on developing highly selective pyridazine derivatives, exploring novel biological targets, and advancing promising candidates through clinical trials. The continued investigation into fused heterocyclic systems, such as imidazo[1,2-b]pyridazines and pyrido[3,4-c]pyridazines, promises to unveil next-generation therapeutics with enhanced efficacy and safety profiles.[16]

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